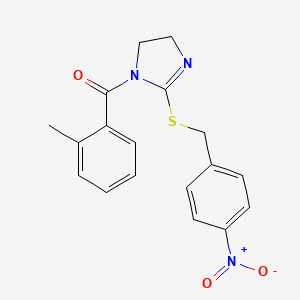
(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a sulfur-containing heterocyclic compound belonging to the imidazole family. Its unique structure and properties have garnered attention for its potential biological activities, particularly as an inhibitor of cysteine protease enzymes. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
- Molecular Formula: C19H18N4O5S2
- Molecular Weight: 414.50 g/mol
- Appearance: Yellow crystalline powder
- Melting Point: 200-215°C
- Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)
The primary biological activity of this compound is attributed to its role as a potent inhibitor of cysteine proteases, including:
- Cathepsin B
- Cathepsin K
- Cathepsin L
These enzymes are implicated in various pathological processes, such as cancer progression, viral infections, and inflammatory responses. The compound's ability to selectively inhibit these proteases makes it a valuable candidate for therapeutic applications in oncology and infectious diseases.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant anti-tumor, anti-inflammatory, and anti-viral properties. Below is a summary of its biological activities based on various studies:
Study 1: Cysteine Protease Inhibition
In a study investigating the inhibition of cysteine proteases, this compound showed high specificity towards cathepsin B, with an IC50 value indicating potent inhibition. This specificity suggests potential applications in targeted cancer therapies where cathepsin B is overexpressed.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of pro-inflammatory cytokines in cellular models treated with lipopolysaccharides (LPS). The results indicated that the compound could modulate inflammatory responses effectively.
Study 3: Antiviral Activity
Research into the antiviral activity revealed that this compound inhibited viral replication in vitro. The mechanism was linked to the inhibition of viral proteases essential for viral maturation and replication.
Eigenschaften
IUPAC Name |
(2-methylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-4-2-3-5-16(13)17(22)20-11-10-19-18(20)25-12-14-6-8-15(9-7-14)21(23)24/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFXCQRVEFORJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














